Tenofovir hydrate Tenofovir hydrate Tenofovir hydrate is a hydrate that is the monohydrate form of anhydrous tenovir. It has a role as an antiviral drug and a HIV-1 reverse transcriptase inhibitor. It contains a tenofovir (anhydrous).
Tenofovir is a nucleoside reverse transcriptase inhibitor analog of adenosine.
An adenine analog REVERSE TRANSCRIPTASE INHIBITOR with antiviral activity against HIV-1 and HEPATITIS B. It is used to treat HIV INFECTIONS and CHRONIC HEPATITIS B, in combination with other ANTIVIRAL AGENTS, due to the emergence of ANTIVIRAL DRUG RESISTANCE when it is used alone.
Brand Name: Vulcanchem
CAS No.: 206184-49-8
VCID: VC0003814
InChI: InChI=1S/C9H14N5O4P.H2O/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14;/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17);1H2/t6-;/m1./s1
SMILES: CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.O
Molecular Formula: C9H16N5O5P
Molecular Weight: 305.23 g/mol

Tenofovir hydrate

CAS No.: 206184-49-8

Inhibitors

Cat. No.: VC0003814

Molecular Formula: C9H16N5O5P

Molecular Weight: 305.23 g/mol

* For research use only. Not for human or veterinary use.

Tenofovir hydrate - 206184-49-8

Description Tenofovir hydrate is a hydrate that is the monohydrate form of anhydrous tenovir. It has a role as an antiviral drug and a HIV-1 reverse transcriptase inhibitor. It contains a tenofovir (anhydrous).
Tenofovir is a nucleoside reverse transcriptase inhibitor analog of adenosine.
An adenine analog REVERSE TRANSCRIPTASE INHIBITOR with antiviral activity against HIV-1 and HEPATITIS B. It is used to treat HIV INFECTIONS and CHRONIC HEPATITIS B, in combination with other ANTIVIRAL AGENTS, due to the emergence of ANTIVIRAL DRUG RESISTANCE when it is used alone.
CAS No. 206184-49-8
Molecular Formula C9H16N5O5P
Molecular Weight 305.23 g/mol
IUPAC Name [(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;hydrate
Standard InChI InChI=1S/C9H14N5O4P.H2O/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14;/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17);1H2/t6-;/m1./s1
Standard InChI Key PINIEAOMWQJGBW-FYZOBXCZSA-N
Isomeric SMILES C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.O
SMILES CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.O
Canonical SMILES CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.O
Melting Point 276 - 280 °C

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator